molecular formula C15H19NO4 B2601713 (S)-Methyl 1-cbz-piperidine-3-carboxylate CAS No. 88466-73-3

(S)-Methyl 1-cbz-piperidine-3-carboxylate

Cat. No. B2601713
CAS RN: 88466-73-3
M. Wt: 277.32
InChI Key: BMBZPWAQRLLZBC-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Methyl 1-cbz-piperidine-3-carboxylate, also known as (S)-methyl 1-carbobenzyloxy-3-piperidine carboxylate, is an organic compound with the molecular formula C13H17NO4. It is a white crystalline solid that is soluble in organic solvents such as ethanol and acetone. The compound has been studied for its potential use in the synthesis of pharmaceuticals and other organic compounds.

Scientific Research Applications

Pharmacological Research and Drug Development

Research into compounds similar to "(S)-Methyl 1-cbz-piperidine-3-carboxylate" often focuses on their potential as therapeutic agents or their role in the development of new drugs. For example, cannabinoid receptor antagonists, such as rimonabant, have been explored for their utility in treating nicotine dependence. These studies highlight the intricate balance between efficacy and side effects in drug development, emphasizing the need for ongoing research into safer and more effective treatments [Foll, Forget, Aubin, & Goldberg, 2008].

Environmental Science and Pollution Treatment

The removal of pharmaceutical contaminants from water sources is another area of application for research on similar compounds. Activated carbon and biochar have been studied for their effectiveness in adsorbing and removing contaminants like Carbamazepine (CBZ) from aqueous solutions. This research is critical for improving water treatment technologies and reducing the environmental impact of pharmaceutical pollutants [Décima, Marzeddu, Barchiesi, Di Marcantonio, Chiavola, & Boni, 2021].

Organic Chemistry and Synthetic Methodologies

The synthesis and evaluation of new chemical entities for pharmacological activity involves understanding and manipulating complex organic compounds. Research into synthetic routes of compounds like vandetanib, which involves tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate, demonstrates the importance of efficient, scalable synthetic methods in drug development. These studies contribute to the field of organic chemistry by providing insights into the design and synthesis of novel therapeutic agents [Mi, 2015].

properties

IUPAC Name

1-O-benzyl 3-O-methyl (3S)-piperidine-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-19-14(17)13-8-5-9-16(10-13)15(18)20-11-12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11H2,1H3/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMBZPWAQRLLZBC-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Methyl 1-cbz-piperidine-3-carboxylate

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